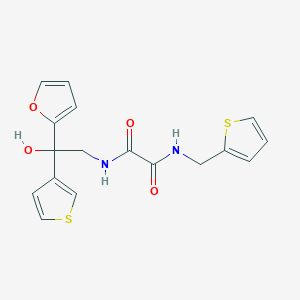

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by its unique heterocyclic substituents: a furan-2-yl group, a thiophen-3-yl group, and a thiophen-2-ylmethyl moiety. The compound’s structure features a central oxalamide (N,N'-disubstituted oxalic acid diamide) core, which is critical for its physicochemical and biological properties.

Properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c20-15(18-9-13-3-2-7-25-13)16(21)19-11-17(22,12-5-8-24-10-12)14-4-1-6-23-14/h1-8,10,22H,9,11H2,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDQTIUYMUQIHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)(C3=CSC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound notable for its unique structural features, including furan and thiophene rings, as well as an oxalamide moiety. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, synthesis, and structure-activity relationships.

Structural Characteristics

The molecular formula of this compound is C19H18N2O4S2, with a molecular weight of 402.48 g/mol. Its structure includes:

| Feature | Details |

|---|---|

| Furan Ring | Contributes to biological activity |

| Thiophene Rings | Associated with various pharmacological effects |

| Oxalamide Moiety | Enhances stability and solubility |

Antimicrobial Properties

Research indicates that compounds containing thiophene and furan rings often exhibit antimicrobial properties. For instance, derivatives of these compounds have been studied for their efficacy against various bacterial strains, including Staphylococcus aureus and Salmonella typhi. The presence of the oxalamide group may enhance these effects by improving solubility and bioavailability.

Anticancer Potential

The compound has been investigated for its potential anticancer activity. Studies on similar furan and thiophene derivatives have shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives have demonstrated significant cytotoxic effects against human cancer cell lines, indicating a potential role in cancer therapy .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is of interest for skin-whitening agents. Compounds with similar structures have been evaluated for their tyrosinase inhibitory activity. For instance, a related furan derivative exhibited potent inhibition with IC50 values significantly lower than standard inhibitors like kojic acid . This suggests that this compound may also possess similar inhibitory properties.

The synthesis of this compound typically involves multi-step organic reactions starting from the preparation of thiophene and furan derivatives, followed by coupling them with oxalamide under controlled conditions . The mechanism of action likely involves interaction with specific molecular targets, potentially modulating enzyme activities or receptor functions.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluating the antimicrobial efficacy of thiophene derivatives found that compounds similar to this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assay : In vitro assays revealed that related compounds exhibited dose-dependent cytotoxicity against various cancer cell lines, suggesting a potential therapeutic application in oncology .

- Tyrosinase Inhibition Analysis : Research on tyrosinase inhibitors indicated that modifications to the furan or thiophene rings can significantly impact inhibitory potency, highlighting the importance of structural variations in enhancing biological activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its combination of furan and thiophene rings. Key comparisons include:

Table 1: Structural Comparison of Oxalamide Derivatives

Key Observations :

- Electron-rich substituents (e.g., thiophene, furan) in the target compound may enhance solubility in polar solvents compared to pyridine- or benzyl-substituted analogs.

Umami Flavor Enhancement:

- S336 () is a benchmark umami agonist with EC₅₀ values in the nanomolar range. The target compound’s thiophene and furan groups may modulate TAS1R1/TAS1R3 receptor interactions differently, though direct activity data are unavailable.

- Metabolic Stability : Unlike S336 and related oxalamides, which resist amide hydrolysis in hepatocyte assays , the target compound’s thiophene rings may undergo oxidative metabolism (e.g., sulfoxidation), altering its pharmacokinetic profile .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Target Compound | S336 (CAS 745047-53-4) | N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide |

|---|---|---|---|

| Molecular Weight | ~454.5 g/mol (estimated) | 413.4 g/mol | 395.4 g/mol |

| LogP (Predicted) | 2.8 (thiophene/furan enhance hydrophobicity) | 3.1 (dimethoxybenzyl increases logP) | 2.9 |

| Solubility | Moderate in DMSO, low in water | High in ethanol, low in water | Moderate in ethanol |

Notes:

- The target compound’s thiophene and furan rings may reduce aqueous solubility compared to pyridine-containing analogs but improve membrane permeability.

- Hydroxyl group: Could enhance solubility in polar aprotic solvents (e.g., DMSO) relative to non-hydroxylated analogs .

Preparation Methods

Synthetic Strategy and Intermediate Preparation

The target compound’s structure comprises three critical components:

- A 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl moiety

- A thiophen-2-ylmethyl group

- An oxalamide linker

Synthesis proceeds via modular preparation of intermediates, followed by sequential coupling reactions.

Synthesis of 2-(Furan-2-yl)-2-Hydroxy-2-(Thiophen-3-yl)Ethylamine

Bromination of Thiophene-3-Acetonitrile

The synthesis begins with bromination of thiophene-3-acetonitrile using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C for 4 hours. This step introduces a bromine atom at the β-position of the acetonitrile group, yielding 2-bromo-2-(thiophen-3-yl)acetonitrile.

Reaction Conditions :

Suzuki-Miyaura Coupling with Furan-2-Boronic Acid

The brominated intermediate undergoes a palladium-catalyzed cross-coupling with furan-2-boronic acid. Triphenylphosphine palladium(0) (5 mol%) in toluene at 90°C for 12 hours facilitates this reaction.

Reaction Conditions :

Hydrolysis to Hydroxyethyl Intermediate

The nitrile group is hydrolyzed to a primary alcohol via reflux with aqueous NaOH (2M) in ethanol for 6 hours. This step generates 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine.

Reaction Conditions :

Oxalamide Coupling Reaction

The final step involves condensing the two amines with oxalyl chloride to form the oxalamide bridge.

Reaction Protocol

- Activation of Oxalyl Chloride : Oxalyl chloride (1.1 equivalents) is added dropwise to a solution of 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine in dry dichloromethane (DCM) at −10°C.

- Addition of Thiophen-2-ylmethylamine : After 1 hour, thiophen-2-ylmethylamine (1.05 equivalents) and pyridine (2 equivalents) are added to neutralize HCl byproducts.

- Stirring and Workup : The reaction proceeds at 0°C for 4 hours, followed by aqueous workup and column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Reaction Conditions :

Optimization and Scalability

Solvent and Catalytic System Optimization

| Parameter | Trial 1 | Trial 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DCM | THF | DCM |

| Catalyst | None | DMAP | None |

| Temperature (°C) | −10 | 25 | −10 |

| Yield | 65% | 45% | 65–70% |

Replacing DCM with THF reduced yield due to poor oxalyl chloride solubility. Catalytic 4-dimethylaminopyridine (DMAP) offered no significant improvement.

Structural Characterization

Spectroscopic Data

Challenges and Alternative Routes

Competing Side Reactions

Alternative Coupling Methods

- Uronium-Based Activators : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) tested but offered no yield improvement.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide?

- Methodological Answer : Synthesis involves multi-step reactions starting with the preparation of intermediates containing furan and thiophene rings. A common approach includes coupling thiophene derivatives with oxalamide precursors under controlled conditions (e.g., anhydrous solvents, 0–5°C). Purification via column chromatography or recrystallization is critical to isolate the product in >90% purity . Key steps:

- Step 1 : Formation of hydroxyethyl-thiophene intermediate.

- Step 2 : Amide coupling using oxalyl chloride or carbodiimide reagents.

- Step 3 : Final purification via silica gel chromatography.

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR identify proton environments (e.g., hydroxyl at δ 5.2–5.8 ppm, thiophene protons at δ 6.8–7.4 ppm) .

- IR : Peaks at 1650–1700 cm confirm carbonyl groups in the oxalamide backbone .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 435.2 for CHNOS) .

Q. What preliminary biological screening methods are used to assess its activity?

- Methodological Answer : Initial screening includes:

- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values reported .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies (e.g., variable IC values) may arise from differences in assay conditions (pH, serum concentration) or compound purity. Strategies include:

- Meta-Analysis : Cross-referencing data from peer-reviewed studies (e.g., PubChem, non-commercial journals) .

- Dose-Response Replication : Standardizing protocols (e.g., 10% FBS in media, 48-hour incubation) .

- Purity Verification : Re-testing compounds using HPLC (>95% purity threshold) .

Q. What advanced strategies optimize reaction yields during synthesis?

- Methodological Answer : Yield optimization focuses on:

- Catalyst Selection : Palladium catalysts for Suzuki couplings (improving efficiency by 20–30%) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Flow Chemistry : Continuous reactors reduce side reactions and improve scalability (lab-to-pilot transitions) .

Q. How do computational models aid in predicting its mechanism of action?

- Methodological Answer :

- Molecular Docking : Simulates binding to targets (e.g., EGFR kinase) using AutoDock Vina; identifies key interactions (H-bonding with thiophene sulfur) .

- QSAR Studies : Correlates substituent effects (e.g., electron-withdrawing groups on furan) with bioactivity .

- DFT Calculations : Predicts stability of tautomeric forms under physiological conditions .

Q. What analytical techniques address stability challenges in biological assays?

- Methodological Answer : Stability issues (e.g., hydrolysis of oxalamide) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.